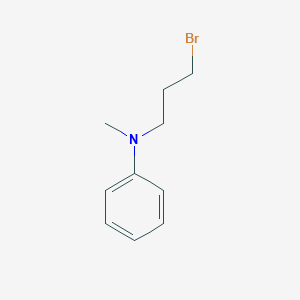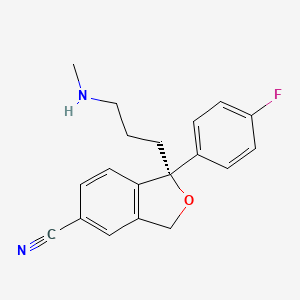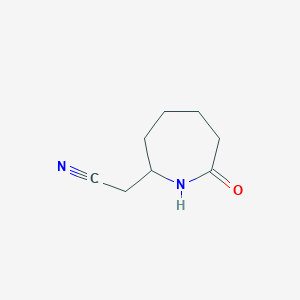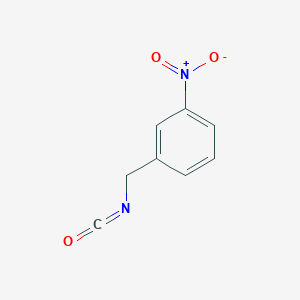
1-(Isocyanatomethyl)-3-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Isocyanatomethyl)-3-nitrobenzene is an organic compound with the molecular formula C8H6N2O3 It is characterized by the presence of an isocyanate group (-NCO) and a nitro group (-NO2) attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Isocyanatomethyl)-3-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-isocyanatomethyl-benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process.
Industrial Production Methods: In an industrial setting, the production of 1-isocyanatomethyl-3-nitro-benzene often involves the use of continuous flow reactors to ensure precise control over reaction conditions. This method enhances the yield and purity of the final product while minimizing the risk of hazardous by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Isocyanatomethyl)-3-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming urea derivatives when reacted with amines.
Common Reagents and Conditions:
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Amines under mild conditions.
Major Products Formed:
Reduction: 1-Aminomethyl-3-nitro-benzene.
Substitution: Urea derivatives.
Applications De Recherche Scientifique
1-(Isocyanatomethyl)-3-nitrobenzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of polymers and resins, contributing to the development of advanced materials with specific properties
Mécanisme D'action
The mechanism of action of 1-isocyanatomethyl-3-nitro-benzene involves its reactivity towards nucleophiles. The isocyanate group readily reacts with nucleophilic species, leading to the formation of stable urea or carbamate linkages. This reactivity is exploited in various chemical syntheses and industrial applications .
Comparaison Avec Des Composés Similaires
1-Isocyanatomethyl-4-nitro-benzene: Similar structure but with the nitro group in the para position.
1-Isocyanatomethyl-2-nitro-benzene: Nitro group in the ortho position.
Uniqueness: 1-(Isocyanatomethyl)-3-nitrobenzene is unique due to the specific positioning of the nitro group, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and physical properties compared to its ortho and para counterparts .
Propriétés
Formule moléculaire |
C8H6N2O3 |
|---|---|
Poids moléculaire |
178.14 g/mol |
Nom IUPAC |
1-(isocyanatomethyl)-3-nitrobenzene |
InChI |
InChI=1S/C8H6N2O3/c11-6-9-5-7-2-1-3-8(4-7)10(12)13/h1-4H,5H2 |
Clé InChI |
QQDCKHMPSGGMRF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])CN=C=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
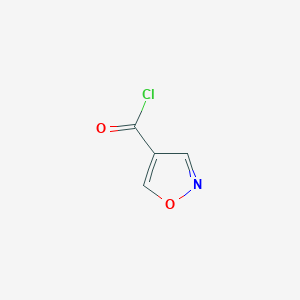
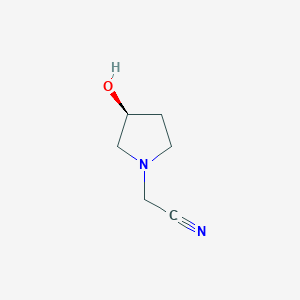
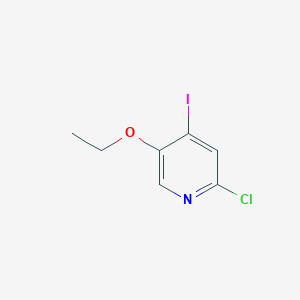

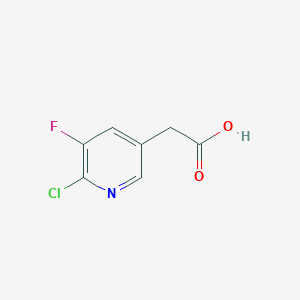

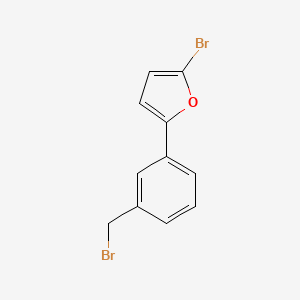

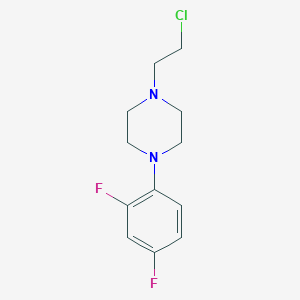
![2-Chloro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid methyl ester](/img/structure/B8730810.png)
![N-[(2-chlorophenyl)methyl]-2-(3-methoxyphenyl)acetamide](/img/structure/B8730813.png)
